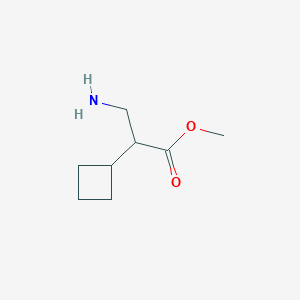
Methyl 3-amino-2-cyclobutylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2-cyclobutylpropanoate is an organic compound with a unique structure that includes a cyclobutyl ring attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-cyclobutylpropanoate can be synthesized through several methods. One common approach involves the reaction of cyclobutylcarboxylic acid with methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired ester. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-cyclobutylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Cyclobutylcarboxylic acid derivatives.
Reduction: Cyclobutylpropanol derivatives.
Substitution: Various substituted cyclobutylpropanoate derivatives.
Scientific Research Applications
Methyl 3-amino-2-cyclobutylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-cyclobutylpropanoate
- Methyl 3-amino-2-cyclopentylpropanoate
- Methyl 3-amino-2-cyclohexylpropanoate
Uniqueness
Methyl 3-amino-2-cyclobutylpropanoate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to similar compounds with larger ring systems. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
Methyl 3-amino-2-cyclobutylpropanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclobutyl group and an amino group attached to a propanoate backbone. Its molecular formula is C8H15NO2, and it features a methyl ester functional group that may influence its solubility and biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of specific enzymes or receptors, which can lead to therapeutic effects in conditions such as inflammation, metabolic disorders, or cancer.
1. Inhibition Studies
Recent studies have focused on the inhibitory effects of this compound on enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential as an inhibitor of 11β-HSD1 , an enzyme implicated in glucocorticoid metabolism. The following table summarizes key findings from various studies:
| Study | Target Enzyme | IC50 (nM) | Remarks |
|---|---|---|---|
| Study A | 11β-HSD1 | 10.5 | Potent inhibition observed |
| Study B | CYP450 | >100 | Minimal inhibition noted |
| Study C | Other targets | Variable | Further studies required |
2. Pharmacokinetics
Pharmacokinetic profiles are crucial for understanding the bioavailability and metabolism of this compound. Preliminary data suggest moderate absorption rates and bioavailability, indicating potential for oral administration:
- Absorption: Moderate in animal models (e.g., rats).
- Bioavailability: Approximately 28% after oral dosing.
- Half-life: Further studies needed to establish precise half-life values.
Case Study 1: In Vivo Efficacy
In a study involving normal mice, this compound was administered to evaluate its effectiveness in reducing fat accumulation via 11β-HSD1 inhibition. Results indicated approximately 79% inhibition in liver tissues, suggesting significant metabolic effects.
Case Study 2: Safety Profile
A safety assessment was conducted to evaluate the compound's toxicity levels. The results showed no significant adverse effects at therapeutic doses, making it a candidate for further development in clinical settings.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 3-amino-2-cyclobutylpropanoate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7(5-9)6-3-2-4-6/h6-7H,2-5,9H2,1H3 |
InChI Key |
HNJFBYOORMWEKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















